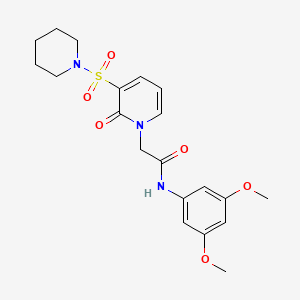
N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H25N3O6S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 3,5-dimethoxyphenyl moiety.
- A pyridine ring substituted with a piperidine group and an oxosulfonyl side chain.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of pyridine and piperidine have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
Anticancer Activity
Compounds with similar structural motifs have been evaluated for anticancer properties. A study indicated that certain piperidine derivatives exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although direct studies on the target compound are needed, the presence of piperidine suggests a promising avenue for anticancer activity.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperidine derivatives are known for their interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Research into similar compounds has indicated anxiolytic and antidepressant properties . Further investigation into this compound could elucidate its role in neuropharmacology.
Case Studies
- Antibacterial Efficacy : In vitro studies on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. These findings suggest that the target compound may also exhibit similar effects.
- Cytotoxicity in Cancer Models : A derivative with a similar backbone was tested in various cancer cell lines, showing IC50 values below 10 µM, indicating strong cytotoxicity. This points to the need for further exploration of this compound's anticancer potential.
Summary of Biological Activities
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-28-16-11-15(12-17(13-16)29-2)21-19(24)14-22-8-6-7-18(20(22)25)30(26,27)23-9-4-3-5-10-23/h6-8,11-13H,3-5,9-10,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOROBNJFMJLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














